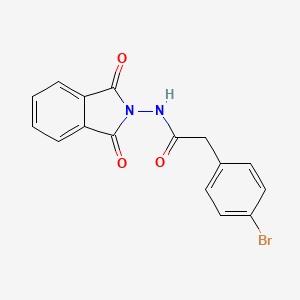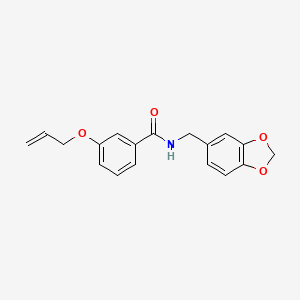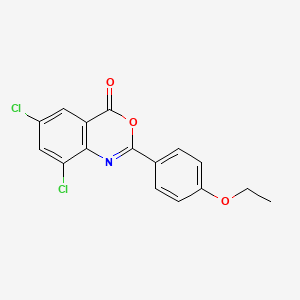![molecular formula C20H19NO3 B4401307 2-[4-(8-quinolinyloxy)butoxy]benzaldehyde](/img/structure/B4401307.png)
2-[4-(8-quinolinyloxy)butoxy]benzaldehyde
説明
2-[4-(8-quinolinyloxy)butoxy]benzaldehyde, also known as QBA, is a chemical compound that has been widely used in scientific research. It belongs to the class of aldehydes and contains a quinoline ring, which makes it a potent fluorescent probe. QBA has been used in various applications, including as a tool for monitoring the activity of enzymes, as a fluorescent sensor for detecting metal ions, and as a potential therapeutic agent.
科学的研究の応用
2-[4-(8-quinolinyloxy)butoxy]benzaldehyde has been widely used in scientific research due to its unique properties as a fluorescent probe. It has been used as a tool for monitoring the activity of enzymes, such as the activity of acetylcholinesterase, which is involved in the regulation of neurotransmitters. This compound has also been used as a fluorescent sensor for detecting metal ions, such as copper, zinc, and iron. In addition, this compound has been investigated as a potential therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
作用機序
The mechanism of action of 2-[4-(8-quinolinyloxy)butoxy]benzaldehyde is based on its ability to bind to specific targets, such as enzymes or metal ions, and to undergo a fluorescent change upon binding. The quinoline ring in this compound is responsible for its fluorescent properties, and the aldehyde group allows it to react with specific targets. The binding of this compound to a target can be monitored by measuring the change in fluorescence intensity, which provides a sensitive and specific detection method.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, which is involved in the regulation of neurotransmitters. This inhibition can lead to an increase in the levels of acetylcholine, which can improve cognitive function. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. In addition, this compound has been shown to protect neurons from oxidative stress, which is involved in the development of neurodegenerative diseases.
実験室実験の利点と制限
2-[4-(8-quinolinyloxy)butoxy]benzaldehyde has several advantages for lab experiments, including its high sensitivity and specificity, its ability to monitor real-time changes in enzyme activity or metal ion concentration, and its potential as a therapeutic agent. However, there are also some limitations to using this compound in lab experiments. For example, this compound may have limited solubility in certain solvents, which can affect its performance. In addition, this compound may have some toxicity at high concentrations, which can limit its use in vivo.
将来の方向性
There are several future directions for the use of 2-[4-(8-quinolinyloxy)butoxy]benzaldehyde in scientific research. One potential area of research is the development of this compound-based sensors for detecting specific metal ions or enzymes in complex biological samples. Another area of research is the investigation of this compound as a potential therapeutic agent for various diseases, including cancer and neurodegenerative diseases. In addition, the use of this compound in combination with other fluorescent probes or imaging techniques may provide new insights into biological processes. Overall, the unique properties of this compound make it a promising tool for scientific research in various fields.
特性
IUPAC Name |
2-(4-quinolin-8-yloxybutoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c22-15-17-7-1-2-10-18(17)23-13-3-4-14-24-19-11-5-8-16-9-6-12-21-20(16)19/h1-2,5-12,15H,3-4,13-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPKKPZFJRFZHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCCCCOC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{2-[(1-chloro-2-naphthyl)oxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4401225.png)

![3-{[(4-fluorophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4401238.png)

![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenoxyacetamide](/img/structure/B4401244.png)

![3-{[(3-phenylpropyl)amino]carbonyl}phenyl acetate](/img/structure/B4401255.png)
![4-(allyloxy)-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4401257.png)
![4-chloro-N-{[(2-methyl-8-quinolinyl)amino]carbonothioyl}benzamide](/img/structure/B4401264.png)

![1-{3-methoxy-4-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}ethanone hydrochloride](/img/structure/B4401287.png)
![1-methyl-4-[4-(3-propoxyphenoxy)butyl]piperazine hydrochloride](/img/structure/B4401290.png)
![N-1-adamantyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4401302.png)
